2-(2-Bromoethoxy)-1-chloro-4-methylbenzene
Description
Historical Context and Discovery of Halogenated Aromatic Ethers
The development of halogenated aromatic ethers as a distinct chemical class emerged from the broader evolution of ether synthesis methodologies during the nineteenth and twentieth centuries. The foundational work in this area began with Alexander Williamson's pioneering research in 1850, which established the fundamental principles of ether formation through nucleophilic substitution reactions. Williamson's original methodology involved the reaction of sodium ethoxide with chloroethane to form diethyl ether, establishing the mechanistic framework that would later be adapted for more complex halogenated aromatic systems. This early work demonstrated that ethers could be synthesized through bimolecular nucleophilic substitution mechanisms, providing the theoretical foundation for subsequent developments in halogenated aromatic ether chemistry.
The evolution of halogenated aromatic ether synthesis accelerated during the mid-twentieth century as researchers recognized the unique properties conferred by halogen substitution on aromatic rings. Historical developments in this field were significantly influenced by the need for specialized organic compounds in pharmaceutical and materials science applications. The incorporation of multiple halogen atoms into aromatic ether structures, as exemplified by compounds like 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, represents a sophisticated advancement beyond simple ether chemistry. Research during this period established that halogenated aromatic ethers exhibit enhanced chemical stability and unique reactivity patterns compared to their non-halogenated counterparts, leading to increased interest in their synthetic preparation and application.
The systematic study of compounds containing both aromatic halides and ether functionalities gained momentum as analytical techniques improved throughout the twentieth century. Early researchers observed that the combination of electron-withdrawing halogen substituents with ether linkages created compounds with distinctive electronic properties. These observations laid the groundwork for understanding how halogen substitution patterns influence the reactivity and stability of aromatic ether compounds. The historical development of synthetic methodologies for accessing these compounds has been driven by their potential applications in various fields, including medicinal chemistry, materials science, and environmental research.
Structural Nomenclature and Identification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex aromatic compounds containing multiple functional groups. According to PubChem database records, the compound's official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the spatial arrangement of substituents on the benzene ring. The numbering system begins with the chlorine substituent at position 1, followed by the bromoethoxy group at position 2 and the methyl group at position 4, creating a systematic description that unambiguously identifies the molecular structure.
The molecular identification systems for this compound encompass multiple standardized formats designed to facilitate database searches and chemical information exchange. The compound's Simplified Molecular Input Line Entry System representation is recorded as CC1=CC(=C(C=C1)Cl)OCCBr, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier system assigns the value InChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3, offering a standardized method for representing the compound's structure in databases and computational applications. These identification systems collectively ensure precise communication of structural information across different research platforms and regulatory frameworks.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRQYPWARXPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651059 | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910032-21-2 | |
| Record name | 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, also known as 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene, is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a bromoethoxy group and a chloro substituent on a methyl-substituted benzene ring. Its structure can be represented as follows:
This molecular configuration allows for significant reactivity, particularly in nucleophilic substitution reactions where the halogen atoms can act as leaving groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:
- Nucleophilic Substitution : The bromoethoxy group can undergo nucleophilic substitution, facilitating the formation of new chemical bonds with nucleophiles such as amines and thiols.
- Oxidative Reactions : The methyl group can be oxidized to yield corresponding carboxylic acids or aldehydes, potentially enhancing its biological activity.
Antimicrobial Effects
Recent studies have explored the antimicrobial properties of halogenated compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-donating groups has been correlated with increased antimicrobial potency .
Case Studies
- Antimicrobial Testing : In vitro studies demonstrated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic ring significantly influenced antibacterial efficacy .
- Dopamine Receptor Agonism : Research involving high-throughput screening for D3 dopamine receptor agonists identified compounds structurally related to this compound that exhibited selective agonistic activity. This suggests potential applications in neuropharmacology .
Applications in Research and Industry
The compound is being investigated for various applications:
- Pharmaceutical Development : Its potential use in drug formulation is under exploration due to its interactions with biological targets.
- Chemical Synthesis : As an intermediate, it plays a role in synthesizing more complex organic molecules, which may possess desirable pharmacological properties.
Summary of Findings
The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its mechanisms of action through nucleophilic substitution and oxidative reactions pave the way for further research into its applications in antimicrobial therapies and drug development.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Nucleophilic substitution | Pharmaceutical development |
| D3 Dopamine receptor agonism | Oxidative reactions | Chemical synthesis |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10BrClO
- Molecular Weight : 249.53 g/mol
- Purity : Typically around 95%
The compound features a bromoethoxy group and a chloro substituent on a methyl-substituted benzene ring. This unique structure allows for notable reactivity, particularly in nucleophilic substitution reactions where the halogen atoms can act as leaving groups.
Chemistry
2-(2-Bromoethoxy)-1-chloro-4-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromoethoxy group can be substituted by nucleophiles such as amines and thiols.
- Oxidation Reactions : The methyl group can be oxidized to yield carboxylic acids or aldehydes.
- Reduction Reactions : The bromoethoxy group can be reduced to form ethoxy derivatives.
Research indicates that this compound exhibits potential biological activity:
- Antimicrobial Effects : Studies show that halogenated compounds similar to this compound demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL against Staphylococcus aureus and Escherichia coli.
- Dopamine Receptor Agonism : High-throughput screening has identified compounds related to this compound that exhibit selective agonistic activity towards D3 dopamine receptors, suggesting potential applications in neuropharmacology.
Antimicrobial Testing
In vitro studies have shown that derivatives of this compound possess substantial antimicrobial properties. The results indicate that modifications in the aromatic ring significantly influence antibacterial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 4 |
Pharmaceutical Development
The compound's interactions with biological targets are being explored for potential use in drug formulation. Its ability to undergo nucleophilic substitution makes it a valuable intermediate for synthesizing pharmaceuticals with desired pharmacological properties.
Summary of Findings
The biological activity of this compound highlights its versatility in medicinal chemistry. Its mechanisms of action through nucleophilic substitution and oxidative reactions pave the way for further research into its applications in antimicrobial therapies and drug development.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Nucleophilic substitution | Pharmaceutical development |
| D3 Dopamine receptor agonism | Oxidative reactions | Chemical synthesis |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The reactivity, stability, and applications of 2-(2-bromoethoxy)-1-chloro-4-methylbenzene are influenced by its substituents. Below is a detailed comparison with six analogous compounds:
Table 1: Key Structural and Functional Differences
Reactivity and Stability
- Electrophilic vs. Nucleophilic Reactivity : The chlorine atom at position 1 in this compound deactivates the ring, directing electrophilic substitution to position 3 or 5. In contrast, nitro-substituted analogs (e.g., 1-(2-bromoethoxy)-4-nitrobenzene) exhibit stronger deactivation, limiting electrophilic reactions but accelerating SN2 pathways due to electron withdrawal .
- Steric Effects : The methyl group at position 4 introduces steric hindrance, reducing reaction rates in bulky nucleophiles compared to 1-(2-bromoethoxy)-4-chlorobenzene .
- Thermal Stability : Bromoethoxy derivatives generally exhibit moderate thermal stability (<200°C), but nitro-containing analogs (e.g., 1-(2-bromoethoxy)-4-nitrobenzene) may decompose exothermically under heat .
Industrial and Commercial Relevance
- Availability : this compound is commercially available (TCI Chemicals, CymitQuimica) at a premium price (~€64/g), reflecting its niche applications .
- Scalability : Synthesis scales effectively to gram quantities (84% yield reported for analogs), but nitro- or methoxy-substituted derivatives are more cost-effective for large-scale production .
Preparation Methods
Alkylation of 2-Chloro-4-methylphenol with 1,2-Dibromoethane
This is the most commonly reported method for synthesizing 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene. The process involves nucleophilic substitution where the phenolic hydroxyl group is alkylated by 1,2-dibromoethane under basic conditions.
$$
\text{2-chloro-4-methylphenol} + \text{1,2-dibromoethane} \xrightarrow[\text{solvent}]{\text{K}2\text{CO}3/\text{NaI}} \text{this compound}
$$
- Base: Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, generating the phenolate ion, which is a stronger nucleophile.
- Catalyst/Additive: Sodium iodide (NaI) can be added to facilitate halide exchange and improve reaction rate.
- Solvent: Commonly polar aprotic solvents such as acetone or dimethylformamide (DMF) are used.
- Temperature: Moderate heating to reflux is typical to drive the reaction to completion.
- The phenolate ion attacks the electrophilic carbon in 1,2-dibromoethane, displacing a bromide ion and forming the bromoethoxy ether linkage.
- The remaining bromide on the ethoxy chain remains intact, providing the bromo substituent in the final product.
- Straightforward, single-step alkylation.
- Good yields and purity (~95%) are achievable.
- Mild reaction conditions.
- Requires careful control of stoichiometry to avoid over-alkylation or side reactions.
- Use of halogenated alkylating agents requires handling precautions.
Alternative Multi-step Synthesis Involving Sodium Methylate and Phosphorus Tribromide
Another reported synthetic route involves a two-step process starting from 4-chloro-3-methylphenol:
- Formation of an intermediate methyl ether by reaction with sodium methylate.
- Bromination step using phosphorus tribromide (PBr₃) to introduce the bromoethoxy functionality.
Summary of Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sodium methylate (NaOCH₃) | Methylation of phenol to form methyl ether intermediate |
| 2 | Phosphorus tribromide (PBr₃) | Bromination to replace hydroxyl or alkoxy groups with bromide |
This method is less direct and involves more handling of reactive reagents such as PBr₃, which requires careful control due to its corrosive and moisture-sensitive nature.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation of 2-chloro-4-methylphenol with 1,2-dibromoethane | 2-chloro-4-methylphenol, 1,2-dibromoethane | K₂CO₃, NaI | Reflux in acetone or DMF | Simple, good yield, mild conditions | Requires halogenated alkylating agent |
| Multi-step via methyl ether and PBr₃ bromination | 4-chloro-3-methylphenol | NaOCH₃, PBr₃ | Controlled temperature, inert atmosphere | Allows stepwise functionalization | More steps, hazardous reagents |
| Lewis acid catalyzed Friedel-Crafts (analogous compounds) | Acid chlorides, phenetole | AlCl₃, FeCl₃ | Controlled temperature, solvent choice critical | High selectivity, one-pot potential | Complex, requires careful impurity control |
Research Findings and Notes
- The alkylation method is widely accepted as the standard due to its efficiency and straightforward approach.
- The presence of both bromine and chlorine substituents enables further chemical transformations via nucleophilic substitution, making this compound a versatile intermediate.
- Purity levels around 95% are typical for commercially available samples prepared by these methods.
- The methyl group on the aromatic ring remains largely inert under these conditions but can be oxidized if desired for derivative synthesis.
- Avoiding acetonitrile in reduction steps (as seen in related patent literature) reduces impurity formation, which may be relevant if adapting synthesis for scale-up or pharmaceutical intermediates.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromoethoxy)-1-chloro-4-methylbenzene, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis . A feasible route involves reacting 4-chloro-3-methylphenol with 2-bromoethanol in the presence of a base (e.g., K₂CO₃ or NaOH) and a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours.
- Key Steps :
Deprotonation of the phenolic –OH group by the base.
Nucleophilic substitution of the bromine atom in 2-bromoethanol.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is used to isolate the product .
- Yield Optimization : Elevated temperatures (80°C) and excess 2-bromoethanol improve yields to ~70–80% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.9–2.1 ppm (CH₃), δ 3.6–3.8 ppm (OCH₂CH₂Br), and δ 6.8–7.2 ppm (aromatic protons) confirm the structure .
- ¹³C NMR : Signals for Br-bearing carbons (~30–35 ppm) and aromatic carbons (110–150 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 262 ([M]⁺) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC : Retention time comparison against a reference standard (e.g., 1.38 minutes under acidic conditions) .
Advanced Research Questions
Q. What strategies mitigate side reactions (e.g., elimination or hydrolysis) during the synthesis of this compound?
- Methodological Answer :
- Elimination Prevention : Use anhydrous conditions and non-nucleophilic bases (e.g., NaH) to avoid dehydrohalogenation forming alkenes .
- Hydrolysis Control : Avoid protic solvents (e.g., water or alcohols) that may displace bromide via SN2 mechanisms. Instead, use dry DMF or acetonitrile .
- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, UV detection). Isolate side products (e.g., 4-chloro-3-methylphenol from hydrolysis) using preparative HPLC .
Q. How does the bromoethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromoethoxy moiety serves as a dual functional group :
- Electrophilic Site : Bromine participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, DME solvent, 80°C) .
- Ether Linkage : The ethoxy group can undergo nucleophilic substitution with amines or thiols (e.g., in Mitsunobu reactions) to generate prodrug analogs .
- Data Table :
| Reaction Type | Conditions | Product Application | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DME, 80°C | Biaryl intermediates | 65–75 | |
| SN2 with Piperidine | K₂CO₃, DMF, 60°C | Pharmacophores | 55–60 |
Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions (e.g., para to the methoxy group) prone to nitration or halogenation .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for electrophilic attack (e.g., C-5 position due to electron-donating –OCH₂CH₂Br group) .
- Validation : Compare computational results with experimental LCMS data for nitrated derivatives (m/z 307 [M+H]⁺) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Williamson ether synthesis: How do solvent polarity and base strength affect outcomes?
- Methodological Answer :
- Contradiction : Yields range from 50% (in acetonitrile) to 80% (in DMF) .
- Analysis :
- Polar Aprotic Solvents : DMF enhances nucleophilicity of the phenoxide ion, accelerating substitution.
- Base Strength : Stronger bases (e.g., NaH vs. K₂CO₃) increase reaction rates but risk overalkylation.
- Resolution : Optimize using DMF with K₂CO₃ at 80°C for 8 hours, achieving 78% yield .
Application-Oriented Questions
Q. How is this compound utilized in synthesizing spirocyclic compounds for kinase inhibition studies?
- Methodological Answer : The bromoethoxy group acts as a spacer in constructing spirocycles via intramolecular cyclization:
- Step 1 : Suzuki coupling with a boronic acid-functionalized pyrimidine.
- Step 2 : Base-induced elimination to form a spiro ring (e.g., diazaspiro[4.5]decane derivatives) .
- Biological Relevance : These spirocycles inhibit kinases (IC₅₀ = 10–50 nM) in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
